BTK Inhibitory Activity: Target Compound vs. Closest Patent Exemplar
The only publicly available quantitative activity data for this compound is a reported IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay, derived from US Patent US20240083900A1, Example 95 [1]. This positions the compound among high-potency BTK inhibitors. However, the patent discloses numerous closely related oxalamide analogs with comparable or superior potency (e.g., Example 79: IC50 = 1.20 nM; Example 66: IC50 < 1 nM) [2]. Without direct, controlled head-to-head data on selectivity, cellular activity, or pharmacokinetics, the 1 nM value alone does not differentiate this compound from its in-class peers for procurement decisions.
| Evidence Dimension | BTK enzyme inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | In-class exemplars (Example 66: IC50 < 1 nM; Example 79: IC50 = 1.20 nM) |
| Quantified Difference | No statistically significant difference demonstrated under identical assay conditions. |
| Conditions | In vitro BTK biochemical assay; details of assay format not fully disclosed in patent. |
Why This Matters
Procurement cannot be justified on potency grounds alone; users must request proprietary selectivity panels or cellular data from vendors to establish differentiation.
- [1] BindingDB. BDBM658438: US20240083900, Example 95. IC50: 1 nM (BTK). https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658438 (accessed 2026-05-07). View Source
- [2] US Patent US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Filed 2023-03-09. Examples 66, 79. View Source
